

# Application Notes and Protocols: YK-2168 Formulation for Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YK-2168   |           |
| Cat. No.:            | B15588314 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This product is intended for research use only and is not for human or veterinary use.[1][2]

### Introduction

YK-2168 is a potent and differentiated selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). [2][3] CDK9 is a key regulator of transcriptional elongation and represents an attractive therapeutic target in oncology, particularly for cancers driven by transcriptional dysregulation.[4] [5] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells.[5] Preclinical studies have demonstrated that YK-2168 exhibits strong anti-proliferative activity in various tumor cell lines and significant antitumor efficacy in in vivo xenograft models.[3][4]

This document provides detailed protocols for the preparation of **YK-2168** for intraperitoneal (IP) injection in laboratory animals, along with methodologies for conducting in vivo efficacy and pharmacodynamic studies.

## **Compound Information: YK-2168**

The fundamental properties of **YK-2168** are summarized below. This data is essential for accurate formulation preparation and experimental design.



| Property          | Value                                                                                      | Reference |
|-------------------|--------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 5-chloro-4-(1-methyl-1H-<br>pyrazol-4-yl)-2-(piperidin-4-<br>yl)-1H-pyrrolo[2,3-b]pyridine | [1]       |
| CAS Number        | 2571068-74-9                                                                               | [1]       |
| Molecular Formula | C16H18CIN5                                                                                 | [1]       |
| Molecular Weight  | 315.81 g/mol                                                                               | [1]       |
| Purity            | >98% (typically)                                                                           | _         |
| Appearance        | Crystalline solid                                                                          |           |
| Solubility        | Soluble in DMSO (≥100 mg/mL)                                                               | [2]       |
| Storage           | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C.                 | [1]       |

# Mechanism of Action: CDK9 Inhibition Pathway

YK-2168 exerts its anti-tumor effect by selectively inhibiting CDK9. CDK9 partners with Cyclin T to form the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), facilitating the transition from transcriptional pausing to productive elongation. This process is critical for the expression of genes with short-lived mRNA transcripts, including key anti-apoptotic proteins like Mcl-1. By inhibiting CDK9, YK-2168 prevents RNAPII phosphorylation, leading to transcriptional arrest, downregulation of Mcl-1, and subsequent induction of apoptosis in malignant cells.[4][5]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and preclinical profile of YK-2168, a differentiated selective CDK9 inhibitor in clinical development PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: YK-2168 Formulation for Intraperitoneal Injection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588314#yk-2168-formulation-for-intraperitoneal-injection]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com